What are the spectral properties of Sulfo-Cy5.5 dUTP?
What are the spectral properties of Sulfo-Cy5.5 dUTP?
An In-Depth Technical Guide to the Spectral Properties of Sulfo-Cy5.5 dUTP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectral properties of Sulfo-Cy5.5 dUTP, a far-red fluorescently labeled deoxyuridine triphosphate. It is designed to be a valuable resource for professionals in research and drug development who utilize fluorescently labeled nucleotides in their work. This document details the key spectral characteristics, provides methodologies for experimental validation, and outlines a common application workflow.
Core Spectral Properties of Sulfo-Cy5.5 dUTP
Sulfo-Cy5.5 dUTP is a modified deoxyuridine triphosphate that is readily incorporated into DNA by various DNA polymerases. The attached Sulfo-Cy5.5 dye is a water-soluble, far-red emitting fluorophore, making it an excellent choice for applications requiring high signal-to-noise ratios, as autofluorescence from biological samples is minimal in this region of the spectrum. The sulfonated nature of the dye enhances its water solubility, which is advantageous for use in aqueous buffers common in biological assays.
The key spectral properties of Sulfo-Cy5.5 dUTP are summarized in the table below. It is important to note that while the fluorescence of sulfo-cyanine dyes is largely independent of pH, other environmental factors such as solvent polarity can influence spectral characteristics. The provided values are based on data from various suppliers and are typically measured in aqueous buffers (e.g., PBS or TE buffer).
| Spectral Property | Value |
| Excitation Maximum (λex) | ~673 - 684 nm |
| Emission Maximum (λem) | ~691 - 710 nm |
| Molar Extinction Coefficient (ε) | ~211,000 cm-1M-1 at λex |
| Fluorescence Quantum Yield (Φ) | ~0.21 |
| Recommended Excitation Source | 670-680 nm laser line |
| Recommended Emission Filter | 700-750 nm bandpass |
Experimental Protocols
Protocol 1: Determination of Absorption Spectrum and Molar Extinction Coefficient
This protocol outlines the procedure for experimentally verifying the absorption maximum and calculating the molar extinction coefficient of Sulfo-Cy5.5 dUTP.
Materials:
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Sulfo-Cy5.5 dUTP
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Nuclease-free water or TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
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UV-Vis spectrophotometer
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Quartz cuvettes (1 cm path length)
Procedure:
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Prepare a Stock Solution: Resuspend the lyophilized Sulfo-Cy5.5 dUTP in nuclease-free water or TE buffer to a final concentration of 1 mM. Ensure the solution is thoroughly mixed by vortexing.
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Serial Dilutions: Perform a series of dilutions of the stock solution to prepare working solutions with concentrations ranging from 1 µM to 10 µM.
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Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the instrument to scan a wavelength range from 500 nm to 800 nm.
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Blank Measurement: Fill a quartz cuvette with the same buffer used for dilutions and use this to blank the spectrophotometer.
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Absorbance Measurement: Measure the absorbance of each dilution at the peak absorbance wavelength (around 675 nm). Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).
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Data Analysis:
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Identify the wavelength of maximum absorbance (λmax).
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Plot a graph of absorbance at λmax versus concentration.
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According to the Beer-Lambert law (A = εcl), the slope of the resulting linear regression is the molar extinction coefficient (ε) when the path length (l) is 1 cm.
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Protocol 2: Determination of Fluorescence Emission Spectrum and Quantum Yield
This protocol describes how to measure the fluorescence emission spectrum and determine the relative quantum yield of Sulfo-Cy5.5 dUTP.
Materials:
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Sulfo-Cy5.5 dUTP solution (from Protocol 1)
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A reference dye with a known quantum yield in the far-red region (e.g., Cresyl Violet)
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Fluorescence spectrophotometer
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Quartz fluorescence cuvettes
Procedure:
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Prepare Solutions: Prepare a series of dilutions for both the Sulfo-Cy5.5 dUTP and the reference dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
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Spectrofluorometer Setup: Set the excitation wavelength of the spectrofluorometer to the absorption maximum of Sulfo-Cy5.5 dUTP (determined in Protocol 1). Set the emission scan range from the excitation wavelength to 850 nm.
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Measure Emission Spectra: Record the fluorescence emission spectrum for each dilution of Sulfo-Cy5.5 dUTP.
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Measure Reference Standard: Excite the reference dye at its absorption maximum and record its emission spectrum.
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Data Analysis:
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Integrate the area under the emission curve for both the Sulfo-Cy5.5 dUTP and the reference dye.
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The quantum yield (Φ) can be calculated using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) Where:
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I is the integrated fluorescence intensity
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A is the absorbance at the excitation wavelength
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n is the refractive index of the solvent
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Experimental Workflow: PCR-based DNA Labeling
The following diagram illustrates a typical experimental workflow for incorporating Sulfo-Cy5.5 dUTP into a DNA probe via Polymerase Chain Reaction (PCR).
This workflow demonstrates the enzymatic incorporation of the fluorescent nucleotide during DNA amplification, followed by purification and analysis of the labeled product, which is then ready for use in various molecular biology applications such as Fluorescence In Situ Hybridization (FISH) or microarrays.
